4-ethenyl-1,3-dimethyl-1H-pyrazole
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Overview
Description
4-ethenyl-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole can be achieved through several methods:
Cyclocondensation of Hydrazines with 1,3-Diketones: This method involves the reaction of hydrazines with 1,3-diketones under acidic or basic conditions to form pyrazole derivatives
[3+2] Cycloaddition Reactions: This method involves the cycloaddition of diazo compounds with alkynes or alkenes to form pyrazole rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-ethenyl-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
Scientific Research Applications
4-ethenyl-1,3-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-ethenyl-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and applications.
4-Halogeno-3,5-dimethyl-1H-pyrazole: Contains halogen substituents instead of the ethenyl group, leading to distinct chemical properties and uses.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex pyrazole derivative with additional aromatic rings, used in different research and industrial applications.
Uniqueness
4-ethenyl-1,3-dimethyl-1H-pyrazole is unique due to its ethenyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for unique substitution reactions and the formation of novel derivatives with potential biological and industrial significance.
Properties
CAS No. |
90124-61-1 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3 |
InChI Key |
LNMCFPSTJULCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C=C)C |
Origin of Product |
United States |
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